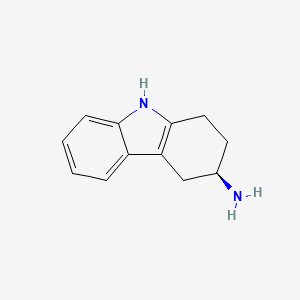

(R)-2,3,4,9-tetrahydro-1H-carbazol-3-amine

Descripción

Significance of Tetrahydrocarbazole Ring Systems in Natural Products and Synthetic Chemistry

The tetrahydrocarbazole (THC) framework is a recurring structural motif found in a wide array of natural products, particularly indole (B1671886) alkaloids, and serves as a foundational scaffold in synthetic chemistry. wjarr.comnih.govrsc.org This prevalence is due to the diverse biological activities associated with this ring system, including antimicrobial, anti-inflammatory, and antitumor properties. wikipedia.orgresearchgate.net The structural core of many small-molecule drugs is a ring system, often derived from natural products. nih.gov Consequently, the tetrahydrocarbazole skeleton is a subject of intense research for the development of new therapeutic agents. wjarr.comwjarr.com

In synthetic chemistry, tetrahydrocarbazoles are valuable intermediates for constructing more complex molecules. rsc.org The development of novel and efficient synthetic methods for creating the THC core is an active area of research. nih.govrsc.org Methodologies such as the Fischer indole synthesis, Borsche-Drechsel cyclization, and various catalyst-driven reactions are employed to build this scaffold. wjarr.comwjarr.com The ability to synthesize a wide range of substituted tetrahydrocarbazoles allows chemists to explore how different functional groups on the core structure affect its chemical and biological properties. wjarr.com

Chiral Tetrahydrocarbazoles as Privileged Scaffolds in Modern Medicinal Chemistry

Chirality, or the "handedness" of a molecule, is a critical factor in medicinal chemistry. Chiral tetrahydrocarbazoles are considered "privileged scaffolds" because their three-dimensional structure is often well-suited for binding to biological targets like enzymes and receptors with high specificity. nih.gov The specific spatial arrangement of atoms in a single enantiomer, such as the (R)-isomer, can lead to a significantly different biological effect compared to its mirror image, the (S)-isomer.

The development of catalytic asymmetric synthesis provides a powerful means to produce enantioenriched tetrahydrocarbazoles. nih.govresearchgate.net These advanced synthetic strategies are crucial for accessing specific chiral isomers needed for pharmacological evaluation. nih.gov The interest in chiral THCs stems from their presence in numerous bioactive natural products and synthetic pharmaceuticals. nih.gov By controlling the stereochemistry of the tetrahydrocarbazole scaffold, medicinal chemists can fine-tune the interaction of a molecule with its biological target, which is a fundamental principle in modern drug design.

Overview of Academic Research Trajectories for (R)-2,3,4,9-tetrahydro-1H-carbazol-3-amine

Academic research involving this compound and its closely related analogues has primarily focused on its role as a synthetic building block and its potential applications in medicinal chemistry. The amine functional group provides a convenient handle for chemical modification, allowing for the synthesis of a library of derivatives. nih.gov

One significant research trajectory has been the investigation of amine-containing tetrahydrocarbazoles as potential therapeutic agents. For instance, various derivatives of 2,3,4,9-tetrahydro-1H-carbazole have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. niscair.res.in In such studies, amino derivatives have been identified as selective AChE inhibitors. niscair.res.in Furthermore, tetrahydrocarbazoles featuring an amine unit have been explored for their potential antitumor activity. nih.gov The core structure is recognized for its utility in the synthesis of pyridocarbazoles, a class of compounds that includes potent anticancer agents like ellipticine (B1684216) and olivacine. nih.gov Research into this specific chiral amine is part of a broader effort to systematically explore how substitutions on the tetrahydrocarbazole scaffold influence biological activity.

Chemical Compound Data

Below are tables detailing the properties of the primary compound of interest and a related structure.

Table 1: Properties of this compound Data sourced from PubChem CID 45359140. nih.gov

| Property | Value |

| IUPAC Name | (3R)-2,3,4,9-tetrahydro-1H-carbazol-3-amine |

| Molecular Formula | C₁₂H₁₄N₂ |

| Molecular Weight | 186.25 g/mol |

| Monoisotopic Mass | 186.11570 Da |

| InChIKey | UFRCIKMHUAOIAT-MRVPVSSYSA-N |

| Canonical SMILES | C1CC2=C(C[C@@H]1N)C3=CC=CC=C3N2 |

Table 2: Properties of 2,3,4,9-tetrahydro-1H-carbazol-1-one Data sourced from PubChem CID 285865. uni.lu

| Property | Value |

| IUPAC Name | 2,3,4,9-tetrahydro-1H-carbazol-1-one |

| Molecular Formula | C₁₂H₁₁NO |

| Molecular Weight | 185.22 g/mol |

| Monoisotopic Mass | 185.08406 Da |

| InChIKey | PDZIFGIQUYFQGK-UHFFFAOYSA-N |

| Canonical SMILES | C1CC2=C(C(=O)C1)NC3=CC=CC=C23 |

Structure

3D Structure

Propiedades

IUPAC Name |

(3R)-2,3,4,9-tetrahydro-1H-carbazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-4,8,14H,5-7,13H2/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFRCIKMHUAOIAT-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1N)C3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(C[C@@H]1N)C3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40670105 | |

| Record name | (3R)-2,3,4,9-Tetrahydro-1H-carbazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116650-33-0 | |

| Record name | (3R)-2,3,4,9-Tetrahydro-1H-carbazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-2,3,4,9-Tetrahydro-1H-carbazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for R 2,3,4,9 Tetrahydro 1h Carbazol 3 Amine and Its Enantiomers

Enantioselective Synthesis Strategies

Enantioselective synthesis of (R)-2,3,4,9-tetrahydro-1H-carbazol-3-amine and its enantiomer can be broadly categorized into biocatalytic methods, chiral auxiliary-based approaches, and asymmetric catalysis using transition metal complexes. These strategies offer distinct advantages in terms of selectivity, efficiency, and environmental impact.

Biocatalysis has emerged as a powerful and sustainable tool for producing chiral compounds. researchgate.net Enzymes, operating under mild conditions, offer high chemo-, regio-, and enantioselectivity, making them ideal for complex syntheses. mbl.or.kr

Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. Lipases (E.C. 3.1.1.3) are particularly versatile biocatalysts for the kinetic resolution of chiral alcohols and their corresponding esters due to their stability in organic solvents and broad substrate tolerance. researchgate.netmdpi.com

The primary strategy involves the enantioselective acylation of a racemic alcohol or the hydrolysis of a racemic ester. For the synthesis of this compound, a key chiral intermediate is the corresponding alcohol, (±)-2,3,4,9-tetrahydro-1H-carbazol-3-ol. In a typical lipase-catalyzed kinetic resolution, the racemic alcohol is subjected to acylation using an acyl donor like vinyl acetate. The lipase (B570770) selectively acylates one enantiomer (e.g., the (S)-alcohol) at a much faster rate, leaving the other enantiomer (the desired (R)-alcohol) unreacted. The resulting mixture of the (R)-alcohol and the (S)-acetate can then be separated.

While specific studies on the lipase-catalyzed resolution of 2,3,4,9-tetrahydro-1H-carbazol-3-ol are not widely detailed in the provided literature, the principle is well-established for structurally similar compounds like chiral alcohols that are precursors to other active pharmaceutical ingredients. polimi.it For instance, the resolution of alcohol intermediates for the drug Ivabradine has been successfully achieved using Pseudomonas cepacia lipase, yielding the desired alcohol with a high enantiomeric ratio. polimi.it

| Lipase Source | Substrate Type | Reaction | Typical Outcome | Reference |

|---|---|---|---|---|

| Pseudomonas cepacia Lipase (PSL) | Secondary Alcohols | Enantioselective Acetylation | High enantiomeric excess (>99%) and enantiomeric ratios (E > 200) | polimi.itmdpi.com |

| Candida antarctica Lipase B (CAL-B) | Esters of Carboxylic Acids | Enantioselective Hydrolysis | High yields (80%) and enantiomeric excess (96% ee) | researchgate.net |

| Candida rugosa Lipase (CRL) | 1-Methyl Tetrahydroisoquinoline | N-alkoxycarbonylation | (R)-enantiomer obtained with 98% ee and 47% yield | mdpi.com |

Oxidoreductases, such as alcohol dehydrogenases (ADHs), are enzymes that catalyze oxidation-reduction reactions. In asymmetric synthesis, ADHs are frequently employed for the enantioselective reduction of prochiral ketones to form chiral secondary alcohols. This provides an alternative route to the chiral alcohol intermediate needed for producing this compound.

The process involves the asymmetric reduction of 2,3,4,9-tetrahydro-1H-carbazol-3-one using an ADH that selectively produces the (R)-alcohol. This enzymatic reduction typically requires a nicotinamide (B372718) cofactor (NADH or NADPH), which is regenerated in situ using a sacrificial co-substrate like isopropanol. Once the enantiopure (R)-alcohol is obtained, it can be converted to the desired (R)-amine through conventional chemical methods, such as a Mitsunobu reaction or by conversion to a sulfonate ester followed by nucleophilic substitution with an amine source.

A more direct and highly efficient biocatalytic route to chiral amines is the asymmetric amination of a prochiral ketone using ω-transaminases (ω-TAs). mdpi.comillinois.edu These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from an amine donor (e.g., isopropylamine (B41738) or L-alanine) to a ketone acceptor. illinois.edu

The synthesis of this compound has been specifically demonstrated using an (R)-selective ω-transaminase. mbl.or.kr In this process, 2,3,4,9-tetrahydro-1H-carbazol-3-one is directly converted into the desired (R)-amine with high enantiomeric excess. A key advantage of this method is its atom efficiency and the direct formation of the chiral amine from the ketone precursor. mdpi.com Research has identified several ω-TAs, including a mutant from Arthrobacter sp. (ArRmut11-ω-TA), as highly effective for this transformation. mbl.or.kr The choice of amine donor is critical; while isopropylamine is often ideal, it can sometimes lead to side products, necessitating careful optimization of reaction conditions. mbl.or.kr

| Enzyme | Stereoselectivity | Substrate | Amine Donor | Reference |

|---|---|---|---|---|

| ω-TA from Arthrobacter sp. (e.g., ArRmut11) | (R)-selective | 2,3,4,9-Tetrahydro-1H-carbazol-3-one | Isopropylamine | mbl.or.kr |

| ω-TA from Aspergillus terreus | (R)-selective | Various ketones | (R)-α-Phenylethylamine | illinois.edu |

| ω-TA from Chromobacterium violaceum | (S)-selective | Various ketones | L-Alanine | illinois.edu |

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

For the synthesis of tetrahydrocarbazolamines, a notable approach involves a diastereoselective reductive amination using a chiral amine as the auxiliary. researchgate.net In one effective strategy, 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one was reacted with a chiral (phenyl)ethylamine to form a chiral imine intermediate. The subsequent reduction of this imine proceeds with high diastereoselectivity, controlled by the stereocenter of the auxiliary. The chiral auxiliary is then cleaved to yield the enantiomerically enriched target amine. This method has been shown to provide high diastereomeric facial selectivity, in some cases up to 96%. researchgate.net The reaction can be performed in one pot or in two sequential steps involving imine formation followed by reduction. researchgate.net

| Chiral Auxiliary | Substrate | Key Steps | Diastereoselectivity | Reference |

|---|---|---|---|---|

| (R)- or (S)-Phenylethylamine | 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one | 1. Imine formation 2. Reduction (e.g., with NaBH₄) | Up to 96% | researchgate.net |

Asymmetric reductive amination (ARA) using chiral metal catalysts is a powerful and direct method for synthesizing chiral amines from ketones. This approach avoids the use of stoichiometric chiral auxiliaries and often provides high enantioselectivity and turnover numbers.

Iridium- and Ruthenium-based catalysts are prominent in this field. For the synthesis of tetrahydrocarbazole derivatives, iridium complexes with chiral phosphoramidite (B1245037) ligands have been successfully used for the direct asymmetric reductive amination of the corresponding ketone. researchgate.netnih.gov These reactions typically use ammonium (B1175870) formate (B1220265) or hydrogen gas as the amine and hydride source, respectively. The performance of the catalyst is highly dependent on the chiral ligand, additives, and reaction conditions. For example, in the Ir-catalyzed amination of 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one, the use of a mixture of chiral and achiral ligands was shown to enhance both conversion and enantioselectivity, achieving up to 90% ee. researchgate.net

Another established method is asymmetric transfer hydrogenation, often catalyzed by Ru(II) complexes. A process for a substituted (1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine involved an enantioselective reductive amination catalyzed by Ru(II) complexes of ligands such as (R)-BINAP. researchgate.net

| Catalyst System | Substrate | Yield / Enantioselectivity (ee) | Reference |

|---|---|---|---|

| [Ir(COD)Cl]₂ / Chiral Phosphoramidite + PPh₃ | 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one | 75% yield / 90% ee | researchgate.net |

| Ru(II) / (R)-BINAP | 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one | Process explored, specific values not detailed | researchgate.net |

| Ir-complex / Monodentate phosphoramidite ligand | Arylacetones (general) | Up to 99% ee | nih.gov |

Chromatographic Enantioseparation Methods

The separation of racemic mixtures into their individual enantiomers is a critical step in the development of chiral drugs. For 2,3,4,9-tetrahydro-1H-carbazol-3-amine, chromatographic techniques are indispensable for obtaining the desired (R)-enantiomer in high purity.

Chiral Supercritical Fluid Chromatography (SFC)

Supercritical fluid chromatography (SFC) has emerged as a powerful and environmentally friendly technique for the separation of chiral compounds. researchgate.netafmps.be It is particularly favored in the pharmaceutical industry for its efficiency and speed. researchgate.net The technique utilizes a mobile phase, typically supercritical carbon dioxide mixed with an organic modifier like methanol, which exhibits low viscosity and high diffusivity. researchgate.netafmps.be These properties allow for separations at higher flow rates compared to traditional liquid chromatography, reducing analysis times. chromatographyonline.com

For chiral separations, the choice of the chiral stationary phase (CSP) is the most critical parameter. chromatographyonline.com Polysaccharide-based CSPs are the most frequently used for chiral SFC due to their broad applicability and high-loadability, making them suitable for drug development processes. chromatographyonline.comfagg.be The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, with interactions such as hydrogen bonding, π-π interactions, and steric hindrance enabling enantioseparation. chromatographyonline.comsigmaaldrich.com The use of SFC significantly reduces the consumption of toxic organic solvents, positioning it as a green technology. researchgate.netchromatographyonline.com

Table 1: Key Features of Chiral Supercritical Fluid Chromatography (SFC)

| Feature | Description | Source(s) |

|---|---|---|

| Mobile Phase | Primarily supercritical CO2, often with organic modifiers (e.g., methanol). | researchgate.netafmps.be |

| Advantages | Fast analysis, reduced solvent waste, high efficiency. | afmps.bechromatographyonline.comchromatographyonline.com |

| Stationary Phase | Chiral Stationary Phases (CSPs), especially polysaccharide-based, are crucial for separation. | chromatographyonline.comchromatographyonline.comfagg.be |

| Application | Widely used in the pharmaceutical industry for high-throughput chiral analysis and purification. | researchgate.netchromatographyonline.com |

Preparative High-Performance Liquid Chromatography (HPLC) for Enantiomer Separation

Preparative High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for isolating pure enantiomers on a scale sufficient for further research and development. nih.gov Accessing optically pure compounds is crucial in the pharmaceutical field, and chiral separation by HPLC allows for the simultaneous separation of both R- and S-isomers with high purity and recovery. ymcamerica.com

The method involves using a column packed with a chiral stationary phase (CSP). phenomenex.com Polysaccharide-based CSPs are among the most versatile and widely used due to their excellent enantiodiscrimination capabilities across a broad range of compounds. nih.govphenomenex.com The separation can be performed in various elution modes, including normal phase, reversed-phase, and polar organic modes, depending on the compound's properties and the chosen CSP. nih.govphenomenex.com While historically expensive, efforts have been made to reduce the cost of chiral packing materials to make preparative HPLC more viable for industrial-scale production. ymcamerica.com

Table 2: Common Parameters in Preparative Chiral HPLC

| Parameter | Details | Source(s) |

|---|---|---|

| Stationary Phases | Polysaccharide, Pirkle-type, protein, macrocyclic glycopeptide CSPs. | nih.govphenomenex.com |

| Mobile Phases | Normal phase (e.g., hexane/ethanol) or reversed-phase (e.g., methanol/water) solvents. | sigmaaldrich.comphenomenex.com |

| Goal | Isolate enantiomers with high purity (>99%) and good recovery rates. | ymcamerica.com |

| Scale | Can be scaled from milligrams for discovery to larger quantities for development. | nih.gov |

Conventional and Catalytic Chemical Synthesis Routes to the Tetrahydrocarbazole Core

The synthesis of the 1,2,3,4-tetrahydrocarbazole (B147488) scaffold is the foundational step in producing this compound. This tricyclic structure is a prevalent motif in numerous biologically active natural products and synthetic pharmaceuticals. wjarr.comrsc.orgnih.govnih.gov

Fischer Indole (B1671886) Synthesis Adaptations and Modifications

The Fischer indole synthesis, discovered in 1883, remains one of the most reliable and widely used methods for constructing the indole ring system, which is the core of the tetrahydrocarbazole structure. wjarr.comwikipedia.orgchem-station.com The classic reaction involves the acid-catalyzed cyclization of a phenylhydrazine (B124118) with a ketone or aldehyde—in this case, cyclohexanone (B45756). wikipedia.orgyoutube.com The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement and subsequent elimination of ammonia (B1221849) to form the aromatic indole ring. wikipedia.orgyoutube.commdpi.com

A variety of acid catalysts can be employed, including Brønsted acids like hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and p-toluenesulfonic acid (p-TSA), as well as Lewis acids such as zinc chloride (ZnCl₂) and boron trifluoride (BF₃). wikipedia.orgtandfonline.comrsc.org Modern adaptations have sought to improve the reaction's efficiency and substrate tolerance. One significant modification is the Buchwald-Hartwig palladium-catalyzed cross-coupling of aryl bromides with hydrazones, which provides an alternative route to the necessary N-arylhydrazone intermediate under milder conditions. wikipedia.org

Microwave-Assisted Synthetic Procedures

The application of microwave (MW) irradiation has become an increasingly popular technology in organic synthesis, offering significant advantages over conventional heating methods. tandfonline.comtandfonline.comresearchgate.net For the synthesis of 1,2,3,4-tetrahydrocarbazoles, microwave-assisted procedures lead to rapid reactions, cleaner reaction conditions, and often higher yields. tandfonline.comnih.govresearchgate.net

Microwave-assisted Fischer indole synthesis can dramatically shorten reaction times from hours to just minutes. researchgate.net For instance, reacting phenylhydrazine and cyclohexanone with a p-toluenesulfonic acid catalyst under microwave irradiation can yield 1,2,3,4-tetrahydrocarbazole in as little as 3 minutes with a 91% yield. researchgate.net This efficiency makes microwave-assisted organic synthesis (MAOS) an invaluable technique for medicinal chemists looking to rapidly produce libraries of complex heterocyclic structures. researchgate.netnih.gov The enhanced reaction rates are attributed to the efficient and uniform heating of the reaction mixture by the microwaves. nih.gov

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of N-substituted 1,2,3-triazolylmethyl indole derivatives

| Method | Reaction Time | Yield (%) | Source(s) |

|---|---|---|---|

| Conventional | 8-12 hours | 64-94% | nih.gov |

| Microwave | 15-30 minutes | 72-96% | nih.gov |

Ionic Liquid-Catalyzed Methodologies

In the pursuit of greener and more sustainable chemical processes, ionic liquids (ILs) have been successfully employed as both catalysts and solvents for the Fischer indole synthesis. researchgate.nettandfonline.comrsc.org Ionic liquids are salts with low melting points that offer advantages such as low volatility, high thermal stability, and the potential for reuse, making them environmentally benign alternatives to traditional volatile organic solvents and corrosive acid catalysts. researchgate.nettandfonline.com

Brønsted acidic ionic liquids, such as those functionalized with sulfonic acid groups (-SO₃H), have proven to be highly effective catalysts for the one-pot synthesis of tetrahydrocarbazoles. researchgate.netrsc.orgrsc.org These ILs can be designed to be water-tolerant, allowing the reaction to be performed in an aqueous medium, which further enhances the green credentials of the process. rsc.orgrsc.org The use of ILs can lead to excellent yields (often over 90%), and the catalyst can typically be recovered and reused multiple times without a significant loss of activity. researchgate.net The combination of microwave irradiation with ionic liquid catalysis has also been explored, synergistically improving reaction efficiency, shortening times, and increasing yields. researchgate.net

Palladium-Catalyzed Cyclization Approaches

The construction of the carbazole (B46965) framework is a critical step in the synthesis of this compound and related compounds. Palladium-catalyzed cyclization reactions have emerged as powerful tools for this purpose, offering efficient and selective routes to the tricyclic core. nih.govchim.it These methods often rely on the intramolecular C-H functionalization and subsequent C-N bond formation of suitably substituted biaryl precursors. nih.gov

One prominent strategy involves the palladium-catalyzed intramolecular oxidative C-H amination of 2-aminobiphenyls. chim.it This approach allows for the direct formation of the carbazole ring system under relatively mild conditions. Mechanistic studies suggest that these reactions can proceed through a Pd(II)/Pd(IV) catalytic cycle. rsc.org The choice of oxidant is crucial; for instance, strained cyclic diacyl peroxides have been shown to be effective in controlling the reactivity of high-valent palladium intermediates. rsc.org

The versatility of palladium catalysis is demonstrated by its compatibility with a range of functional groups, enabling the synthesis of diverse carbazole derivatives. nih.govrsc.org For example, N-acetyl-2-aminobiphenyls can be cyclized in the presence of a palladium catalyst to afford N-acetylcarbazoles, which can then be deprotected to yield the parent carbazole. nih.gov The reaction conditions, including the catalyst, ligand, and solvent, can be optimized to achieve high yields. For instance, the use of Pd(OAc)₂ with SPhos as a ligand and K₃PO₄ as a base in toluene (B28343) has proven effective for the initial Suzuki coupling to form the biaryl amide precursor. nih.gov Subsequent cyclization can be achieved using Pd(OAc)₂ in the presence of an oxidant like oxygen or DMSO. nih.gov

These palladium-catalyzed methods provide a practical and scalable approach to the carbazole core, which is a key structural motif in many biologically active molecules. nih.govresearchgate.net

Functionalization and Derivatization Reactions of the this compound Scaffold

The this compound scaffold serves as a valuable template for the development of new therapeutic agents. nih.gov Its chemical tractability allows for a wide range of functionalization and derivatization reactions, enabling the systematic exploration of structure-activity relationships.

N-Arylation and Amidation Strategies for Pharmacological Enhancement

Modification of the primary amine at the C3 position of the tetrahydrocarbazole ring is a common strategy to enhance pharmacological properties. N-arylation and amidation reactions are particularly useful in this context.

N-Arylation: The introduction of an aryl group onto the nitrogen atom can significantly influence the biological activity of the resulting compound. While transition-metal-free N-arylation methods using o-silylaryl triflates in the presence of CsF have been developed for various amines, their specific application to the this compound scaffold is a subject of ongoing research. organic-chemistry.orgresearchgate.net These methods are attractive due to their mild conditions and tolerance of a wide array of functional groups. organic-chemistry.orgresearchgate.net

Below is a table summarizing representative N-arylation and amidation reactions.

| Reaction Type | Reagents and Conditions | Product Type | Potential Pharmacological Impact |

| N-Arylation | o-Silylaryl triflates, CsF | N-Aryl-2,3,4,9-tetrahydro-1H-carbazol-3-amine | Modulation of receptor binding affinity |

| Amidation | Carboxylic acid, coupling agent (e.g., DCC, EDC) | N-Acyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine | Enhanced metabolic stability, altered solubility |

| Sulfonamidation | Sulfonyl chloride, base (e.g., pyridine) | N-Sulfonyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine | Introduction of hydrogen bond acceptors |

Hydroxylation and Other Functional Group Interconversions

Beyond modifications at the amino group, functionalization of other positions on the carbazole scaffold can also lead to compounds with enhanced biological activity.

Hydroxylation: The introduction of hydroxyl groups, particularly at the C4 position of the carbazole ring, has been shown to be beneficial for therapeutic applications, as seen in carvedilol (B1668590) and carazolol, where the 4-alkoxycarbazole core acts as a potent antioxidant. nih.gov The synthesis of such hydroxylated derivatives can be achieved through a multi-step process involving the cyclization of a methoxy-substituted biaryl amide, followed by demethylation to unmask the hydroxyl group. nih.gov

Other Functional Group Interconversions: A wide range of functional group interconversions can be applied to the tetrahydrocarbazole scaffold to fine-tune its properties. organic-chemistry.org These can include:

Halogenation: Introduction of halogen atoms can modulate the electronic properties and metabolic stability of the molecule.

Alkylation: C-alkylation or N-alkylation can alter the lipophilicity and steric profile of the compound.

Nitration and Reduction: Nitration of the aromatic ring followed by reduction can introduce additional amino groups for further derivatization.

The ability to perform these transformations allows for the creation of a diverse chemical library based on the this compound core, facilitating the discovery of new drug candidates.

The following table outlines some key functional group interconversions.

| Transformation | Reagents | Position | Purpose |

| Demethylation | BBr₃ | Aromatic Ring | Unmasking of a hydroxyl group |

| Amide to Thioamide | Lawesson's Reagent | C3-substituent | Altering hydrogen bonding and electronic properties |

| N-Alkylation | Alkyl halide, base | N9 (Indole) | Modification of lipophilicity and steric bulk |

Medicinal Chemistry and Pharmacological Profiling of R 2,3,4,9 Tetrahydro 1h Carbazol 3 Amine Derivatives

Exploration as a Lead Compound in Contemporary Drug Discovery

The tetrahydrocarbazole framework is considered a "privileged scaffold" in drug discovery, consistently appearing in compounds with significant biological effects. wjarr.com A notable recent development has been the identification of 2,3,4,9-tetrahydro-1H-carbazol-1-amine derivatives as potent inhibitors of the CpxA phosphatase, a key component of the CpxRA two-component signal transduction system in Gram-negative bacteria. nih.goviu.edu This discovery has positioned the tetrahydrocarbazole amine scaffold as a promising lead for the development of novel antivirulence agents. nih.govsemanticscholar.org

Genetic or chemical activation of the CpxRA system has been shown to eliminate the virulence of several bacterial pathogens in infection models. nih.goviu.edu The initial hit compound, a 6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine, was identified through high-throughput screening and served as the foundational lead for further optimization. iu.edu Subsequent studies focused on developing analogs with improved potency and drug-like properties, demonstrating the value of this scaffold in modern anti-infective research. nih.gov

Structure-Activity Relationship (SAR) Studies of Functionalized Analogs

Following the discovery of the tetrahydrocarbazole amine scaffold as a CpxA inhibitor, extensive Structure-Activity Relationship (SAR) studies were conducted to understand the chemical features essential for biological activity. These investigations, while primarily focused on the 1-amine isomer, provide crucial insights applicable to the broader class of tetrahydrocarbazole amine derivatives.

Influence of Substituents on Biological Activity (e.g., nitro groups, amine positioning)

Initial SAR studies revealed key insights into the role of specific functional groups. It was determined that the 6-nitro functionality of the original lead compound was not essential for CpxA phosphatase inhibition. nih.gov However, the primary amine group was found to be indispensable; its removal completely abolished the compound's activity. nih.gov This suggests the amine is critical not only for engaging the biological target but also for enabling the compound to permeate the bacterial cell and accumulate inside Escherichia coli. nih.gov

Effects of Modifications at Different Positions (e.g., N9-substitution, C6-substitution)

Systematic modifications of the tetrahydrocarbazole core have elucidated the importance of various positions for biological activity.

A-Ring (C6-Substitution): The aromatic A-ring has been shown to be highly amenable to functionalization. Studies demonstrated that adding electron-withdrawing groups to this ring could significantly increase the potency of CpxA phosphatase inhibition. iu.edu This position is a common site for modification in other tetrahydrocarbazole-based agents as well, with substitutions influencing activities such as acetylcholinesterase inhibition. nih.govniscair.res.in

C-Ring: The saturated C-ring, which contains the amine substituent, is also important. While not strictly necessary for activity, its presence is believed to provide a beneficial conformational constraint that enhances potency. nih.gov Eliminating the C-ring to create simpler indole (B1671886) derivatives resulted in a significant (approximately 10-fold) loss of activity. nih.gov

B-Ring and N9-Substitution: Deconstruction of the central B-ring led to inactive compounds, highlighting the essential nature of the intact indole core for CpxA inhibition. nih.gov The indole nitrogen (N9) is another key position for modification. While not a primary focus in the CpxA inhibitor studies, N-substituted carbazoles are widely explored for other therapeutic targets and are known to possess a range of pharmacological activities, including antimicrobial and anticancer effects. nih.govnih.gov

Significance of Stereochemical Configuration on Pharmacological Efficacy

Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor in determining a drug's interaction with biological targets. mhmedical.comnih.govijpsjournal.com For the tetrahydrocarbazole amine scaffold, the stereochemical configuration at the carbon bearing the amine group is paramount. nih.gov Studies explicitly demonstrated that the (R)-stereochemistry is required for CpxA phosphatase inhibition. nih.gov This stereoselectivity is a common phenomenon in pharmacology, where one enantiomer (a non-superimposable mirror-image molecule) is often responsible for the desired therapeutic effect, while the other may be inactive or contribute to off-target effects. nih.govnih.gov The precise 3D shape of the (R)-enantiomer allows for optimal binding and interaction with the CpxA enzyme, a fit that the (S)-enantiomer cannot achieve.

Molecular Mechanisms of Action for (R)-2,3,4,9-tetrahydro-1H-carbazol-3-amine and its Related Derivatives

CpxA Phosphatase Inhibition: Role in Bacterial Signaling Pathway Modulation

The primary mechanism of action identified for the tetrahydrocarbazole amine scaffold is the inhibition of CpxA phosphatase activity, which modulates the CpxRA bacterial signaling pathway. nih.govnih.gov

The CpxRA system is a two-component signal transduction system (2CSTS) that Gram-negative bacteria use to sense and respond to envelope stress. iu.eduresearchgate.net The system consists of the inner membrane sensor kinase/phosphatase CpxA and the cytoplasmic response regulator CpxR. nih.gov

Under normal conditions, CpxA maintains a balance between its kinase and phosphatase activities. researchgate.net In response to stress signals, such as misfolded proteins in the periplasm, CpxA autophosphorylates and then transfers the phosphate group to CpxR. nih.gov The resulting phosphorylated CpxR (CpxR-P) acts as a transcription factor, upregulating genes involved in membrane repair and protein folding, while downregulating the expression of virulence factors that are transported across the cell membrane. nih.govnih.gov

(R)-2,3,4,9-tetrahydro-1H-carbazol-1-amine and its potent analogs function by inhibiting the phosphatase activity of CpxA. nih.gov This inhibition prevents the dephosphorylation of CpxR-P, leading to its accumulation within the cell. nih.gov The sustained high levels of CpxR-P cause the CpxRA pathway to become constitutively active, which in turn suppresses the expression of key virulence factors, thereby disarming the pathogen without necessarily killing it. nih.goviu.edu This antivirulence approach is a promising strategy for combating bacterial infections, particularly those caused by antibiotic-resistant strains. semanticscholar.org

Table 1: Structure-Activity Relationship of Selected Tetrahydrocarbazole Analogs as CpxA Inhibitors Data pertains to the 1-amine scaffold and is adapted from studies on CpxA phosphatase inhibition.

| Compound | Substitutions | Stereochemistry | EC50 (µM) for CpxRA Activation |

|---|---|---|---|

| Initial Hit | 6-NO2 | racemic | ~30 |

| Analog A | None (unsubstituted) | racemic | 16 |

| Analog B | 6-CF3 | (R) | 1.1 |

| Analog C | 6-CF3 | (S) | >50 (inactive) |

| Analog D | 6-Cl | (R) | 2.0 |

| Des-amino Analog | 6-NO2, No amine | N/A | Inactive |

| C-Ring Opened Analog | 6-NO2 | racemic | >100 (reduced activity) |

Implications for Antibiotic Development and Bacterial Adaptation Research

The emergence of bacterial resistance presents a significant challenge to global health, necessitating the development of novel antibacterial agents. researchgate.netnih.gov Derivatives of the 2,3,4,9-tetrahydro-1H-carbazole scaffold have been investigated for their potential in combating microbial infections, including their role as efflux pump inhibitors to reverse multidrug resistance. researchgate.netnih.gov

A series of 3,3-dimethyl-2,3,4,9-tetrahydro-1H-carbazole derivatives were designed and synthesized to function as inhibitors of the AcrB efflux pump in bacteria. nih.gov Efflux pumps are a key mechanism by which bacteria develop resistance, actively transporting antibiotics out of the cell. By inhibiting these pumps, the intracellular concentration of conventional antibiotics can be increased, restoring their efficacy. Several of these derivatives demonstrated the ability to potentiate the activity of antibiotics at sub-inhibitory concentrations. nih.gov For instance, three derivatives—7c, 11g, and 11i—achieved a 32-fold reduction in the minimum inhibitory concentrations (MICs) of certain antibiotics when applied at a concentration of 128 μg/mL. nih.gov These compounds were also found to inhibit Nile Red efflux, a common method for assessing efflux pump activity, and did so without disrupting the bacterial membrane's integrity or the proton motive force, indicating a specific action on the AcrB pump. nih.gov

Further research into carbazole (B46965) derivatives has highlighted their broad antimicrobial potential. nih.govresearchgate.net Studies have shown that compounds with substituents at the C-6 position of the carbazole ring exhibit pronounced antimicrobial activities. researchgate.net The antibacterial and antifungal properties of various carbazole derivatives have been evaluated against multiple pathogenic strains, with some compounds showing activity comparable to standard drugs like ciprofloxacin. nih.govresearchgate.net This body of research underscores the potential of the tetrahydrocarbazole scaffold as a promising chemical foundation for the development of new antibacterial agents and therapies to overcome existing resistance mechanisms. nih.gov

Table 1: Antibiotic Potentiating Effects of 3,3-dimethyl-2,3,4,9-tetrahydro-1H-carbazole Derivatives

| Compound | Fold Reduction in Antibiotic MIC | Target | Reference |

|---|---|---|---|

| 7c | 32-fold | AcrB Efflux Pump | nih.gov |

| 11g | 32-fold | AcrB Efflux Pump | nih.gov |

| 11i | 32-fold | AcrB Efflux Pump | nih.gov |

Serotonin (B10506) Receptor Agonism (Specifically for (R)-3-Amino-1,2,3,4-tetrahydrocarbazole)

The tetrahydrocarbazole nucleus is a key structural element in compounds targeting serotonin receptors. Specifically, the derivative (+/-) 3-Amino-6-carboxamido-1,2,3,4-tetrahydrocarbazole has been identified as a conformationally restricted analogue of 5-carboxamidotryptamine. nih.govdrugbank.com This compound demonstrates selectivity as an agonist for the serotonin 5-HT1D receptor. nih.govdrugbank.com The rigid structure of the tetrahydrocarbazole core helps to lock the molecule into a specific conformation, which is believed to be crucial for its selective interaction with this particular serotonin receptor subtype. nih.gov Research in this area has explored how modifications to the carbazole ring system influence binding affinity and functional activity at various serotonin receptors. nih.gov

Table 2: Serotonin Receptor Profile of 3-Amino-6-carboxamido-1,2,3,4-tetrahydrocarbazole

| Compound | Target Receptor | Pharmacological Action | Reference |

|---|---|---|---|

| (+/-) 3-Amino-6-carboxamido-1,2,3,4-tetrahydrocarbazole | 5-HT1D | Selective Agonist | nih.govdrugbank.com |

CRTH2 Receptor Antagonism (for specific derivatives)

Derivatives of 2,3,4,9-tetrahydro-1H-carbazole have been developed as potent antagonists of the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2). google.comwipo.int The CRTH2 receptor is a key player in the inflammatory cascade associated with allergic diseases, as it is activated by prostaglandin (B15479496) D2 (PGD2). Antagonizing this receptor can mitigate the inflammatory responses seen in conditions like asthma and allergic rhinitis.

Patented inventions describe novel 2,3,4,9-tetrahydro-1H-carbazole compounds designed specifically for their CRTH2 antagonist activity. google.comwipo.int These compounds are intended for use in pharmaceutical compositions to treat prostaglandin-mediated diseases. google.com The core structure is typically modified with various substituents to optimize potency and pharmacokinetic properties. For example, compounds such as [3-(methyl-phenyl-carbamoyl)-1,2,3,4-tetrahydro-carbazol-9-yl]-acetic acid and {3-[ethyl-(4-trifluoromethoxy-phenyl)-carbamoyl]-1,2,3,4-tetrahydro-carbazol-9-yl}-acetic acid are cited as potent antagonists. google.com The development of these derivatives, along with others like tetrahydroquinolines, represents a significant therapeutic strategy for inflammatory and allergic disorders. nih.govresearchgate.net

Table 3: Examples of 2,3,4,9-tetrahydro-1H-carbazole Derivatives as CRTH2 Antagonists

| Compound Name | Activity | Reference |

|---|---|---|

| [3-(Methyl-phenyl-carbamoyl)-1,2,3,4-tetrahydro-carbazol-9-yl]-acetic acid | CRTH2 Antagonist | google.com |

| {3-[Ethyl-(4-trifluoromethoxy-phenyl)-carbamoyl]-1,2,3,4-tetrahydro-carbazol-9-yl}-acetic acid | CRTH2 Antagonist | google.com |

| [3-(Butyl-phenyl-carbamoyl)-1,2,3,4-tetrahydro-carbazol-9-yl]-acetic acid | CRTH2 Antagonist | google.com |

| [6-Iodo-3-(methyl-phenyl-carbamoyl)-1,2,3,4-tetrahydro-carbazol-9-yl]-acetic acid | CRTH2 Antagonist | google.com |

Cholinesterase Enzyme Inhibition: Relevance to Neurodegenerative Disease Research

The inhibition of cholinesterase enzymes, particularly acetylcholinesterase (AChE), is a primary therapeutic strategy for managing the symptoms of neurodegenerative disorders such as Alzheimer's disease. niscair.res.inepa.govnih.gov A decline in acetylcholine, a key neurotransmitter, contributes significantly to the cognitive deficits observed in Alzheimer's patients. niscair.res.inepa.gov Researchers have synthesized and evaluated series of 6- and 9-substituted 2,3,4,9-tetrahydro-1H-carbazole derivatives for their ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). niscair.res.inepa.gov

In one study, a series of 22 such derivatives were assessed, with several compounds identified as selective AChE inhibitors when compared to the standard drug donepezil. niscair.res.inepa.gov Specifically, the 6-Amino-2,3,4,9-tetrahydro-1H-carbazole (compound 3), 9-Methyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazole (compound 4), and N-Butyl-2,3,4,9-tetrahydro-1H-carbazol-6-amine (compound 17) were highlighted as selective for AChE. niscair.res.in Selectivity for AChE over BChE is often desired to minimize peripheral side effects. niscair.res.in These findings suggest that the 2,3,4,9-tetrahydro-1H-carbazole scaffold is a valuable template for developing lead compounds as potential anti-Alzheimer's agents. niscair.res.inepa.gov

Table 4: Selective Acetylcholinesterase (AChE) Inhibitory Activity of 2,3,4,9-tetrahydro-1H-carbazole Derivatives

| Compound | Description | Selectivity Profile | Reference |

|---|---|---|---|

| 3 | 6-Amino-2,3,4,9-tetrahydro-1H-carbazole | Selective AChE inhibitor | niscair.res.in |

| 4 | 9-Methyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazole | Selective AChE inhibitor | niscair.res.in |

| 17 | N-Butyl-2,3,4,9-tetrahydro-1H-carbazol-6-amine | Selective AChE inhibitor | niscair.res.in |

Anti-Prion Activity: Inhibiting Prion Propagation and Associated Research

Prion diseases are fatal neurodegenerative disorders caused by the misfolding of the cellular prion protein (PrPC) into a pathogenic scrapie isoform (PrPSc). researchgate.net A key therapeutic strategy involves identifying compounds that can inhibit the accumulation of PrPSc. The tetrahydrocarbazole scaffold has emerged as a promising starting point for the development of anti-prion agents. researchgate.netnih.gov

A novel anti-prion compound, GJP14 (2,3,4,9-Tetrahydro-9-[2-hydroxy-3-(1-piperidinyl)propyl]-6-methyl-1H-carbazol-1-one), was discovered through in-silico screening and subsequently validated in cellular assays, where it inhibited PrPSc accumulation with an IC50 value of 8.54 µM. researchgate.netnih.gov Structure-activity relationship (SAR) studies on a variety of synthesized GJP14 derivatives revealed critical structural features for anti-prion activity. These include the tricyclic aromatic ring of the carbazole, a hydroxyl group at the 2-position, and an amino group at the 3-position of the N-propyl side chain. researchgate.netnih.gov Further optimization showed that derivatives containing an N-ortho-halobenzyl group exhibited enhanced activity, with the most potent derivative being eight times more effective than the original lead compound, GJP14. nih.gov

Table 5: Structure-Activity Relationship (SAR) for Anti-Prion Activity of Tetrahydrocarbazole Derivatives

| Structural Feature | Importance for Activity | Finding | Reference |

|---|---|---|---|

| Tricyclic Aromatic Ring | Essential | Basic requirement for anti-prion activity | researchgate.netnih.gov |

| N-propyl chain 2-position OH | Essential | Basic requirement for anti-prion activity | researchgate.netnih.gov |

| N-propyl chain 3-position Amine | Essential | Basic requirement for anti-prion activity | researchgate.netnih.gov |

| N-ortho-halobenzyl group | Potency Enhancing | Resulted in an 8-fold increase in potency over the lead compound | nih.gov |

Broad Receptor and Transporter Affinity Studies (e.g., 5-HT6 receptor, adrenergic, dopaminergic, histamine, SERT, DAT)

Derivatives of this compound have been investigated for their binding affinities across a wide range of neuroreceptors and transporters, demonstrating the versatility of this chemical scaffold.

5-HT6 Receptor: The 1,2,3,4-tetrahydrocarbazole (B147488) framework serves as a template for ligands of the 5-HT6 serotonin receptor, a target for cognitive enhancement in neurodegenerative diseases. nih.gov An investigation into N(9)-arylsulfonyl-9H-1,2,3,4-tetrahydrocarbazoles revealed that the 4-(N,N-dimethylaminomethyl) group was not essential for binding. nih.gov This led to the discovery of N(9)-(4-aminobenzenesulfonyl)-9H-1,2,3,4-tetrahydrocarbazole, which binds with high affinity (Ki=29 nM) and acts as a 5-HT6 antagonist. nih.gov

Adrenergic Receptors: To develop ligands that can differentiate between α1-adrenergic receptor subtypes (α1A, α1B, α1D), new 1,2,3,9-tetrahydro-4H-carbazol-4-one derivatives have been synthesized. researchgate.net These compounds, bearing side chains like 3-[[4-(2-substitutedphenyl)piperazin-1-yl]methyl], showed moderate to good affinities in radioligand binding assays, though subtype selectivity was limited. researchgate.net

Dopaminergic Receptors: The tetrahydrocarbazole scaffold has also been incorporated into ligands targeting dopamine receptors, which are implicated in psychosis. nih.gov When the aromatic carbazole core in a series of dopamine D3 receptor antagonists was replaced with a 2,3,4,9-tetrahydro-1H-carbazole moiety, the binding potency decreased, highlighting the importance of the aromatic system for strong π-π interactions with the receptor's aromatic residues. nih.gov Nevertheless, this demonstrates the scaffold's utility in probing receptor-ligand interactions. Other studies have identified novel carbazole derivatives as selective D3 receptor antagonists with potential antipsychotic-like properties. nih.gov

Transporter Affinity: The tetrahydroacridine scaffold, which is structurally related to tetrahydrocarbazole, has shown potent inhibition of noradrenaline and dopamine transporters. For example, the compound (+/-)-9-(benzylamino)-1,2,3,4-tetrahydroacridin-1-ol maleate (HP-128) showed potent in vitro inhibition of the uptake of radiolabeled noradrenaline and dopamine with IC50 values of 0.070 µM and 0.30 µM, respectively, indicating its potential to modulate monoamine neurotransmitter levels. nih.gov

Table 6: Receptor and Transporter Binding Profile of Tetrahydrocarbazole and Related Derivatives

| Compound/Derivative Class | Target | Affinity/Activity | Reference |

|---|---|---|---|

| N(9)-(4-aminobenzenesulfonyl)-9H-1,2,3,4-tetrahydrocarbazole | 5-HT6 Receptor | Ki = 29 nM (Antagonist) | nih.gov |

| 1,2,3,9-Tetrahydro-4H-carbazol-4-one derivatives | α1-Adrenergic Receptors | Moderate to good affinity | researchgate.net |

| 2,3,4,9-Tetrahydro-1H-carbazole analogs | Dopamine D3 Receptor | Decreased potency compared to aromatic carbazole | nih.gov |

| (+/-)-9-(benzylamino)-1,2,3,4-tetrahydroacridin-1-ol maleate (HP-128) | Noradrenaline Transporter (NET) | IC50 = 0.070 µM | nih.gov |

| (+/-)-9-(benzylamino)-1,2,3,4-tetrahydroacridin-1-ol maleate (HP-128) | Dopamine Transporter (DAT) | IC50 = 0.30 µM | nih.gov |

Preclinical Evaluation and Biological Efficacy of R 2,3,4,9 Tetrahydro 1h Carbazol 3 Amine Derivatives

Antimicrobial Activity Studies

Carbazole (B46965) derivatives are recognized as an important class of antimicrobial agents. nih.gov The spread of drug-resistant bacteria and the rise of fungal infections have necessitated the search for novel therapeutic agents, with carbazole-based compounds showing considerable promise. nih.govnih.gov

Researchers have synthesized and evaluated various N-substituted carbazole derivatives for their antibacterial efficacy. nih.gov A study by Zhang et al. found that introducing an imidazole (B134444) moiety to the carbazole structure resulted in compounds with favorable antibacterial properties against several strains, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and methicillin-resistant S. aureus (MRSA). nih.gov

Another study by Gu et al. synthesized novel N-substituted derivatives of a hexahydro-dibenzo[a,c]carbazole. nih.gov Among these, the N-ethyl-[N-methyl-piperazinyl] derivative demonstrated antibacterial activity against B. subtilis, S. aureus, E. coli, and P. fluorescens with Minimum Inhibitory Concentration (MIC) values ranging from 1.9 to 7.8 µg/mL. nih.gov Notably, the N-ethyl-[2-methyl-5-nitro imidazole] derivative showed potent activity against B. subtilis with a MIC of 0.9 µg/mL, comparable to the reference drug amikacin. nih.gov

Table 1: Antibacterial Activity of Selected Carbazole Derivatives

| Compound/Derivative | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Imidazole-Carbazole Derivative | S. aureus, B. subtilis, E. coli, MRSA, P. aeruginosa, B. proteus | 1–8 | nih.gov |

| N-ethyl-[N-methyl-piperazinyl] Derivative | B. subtilis, S. aureus, E. coli, P. fluorescens | 1.9–7.8 | nih.gov |

The antifungal potential of carbazole derivatives has also been a subject of investigation. nih.gov In the study by Zhang et al., the introduction of a 1,2,4-triazole (B32235) moiety into the carbazole structure led to a significant increase in antifungal activity against Candida albicans, with MIC values of 2–4 µg/mL. nih.gov Furthermore, a carbazole triazolium compound, which is a quaternization product of the triazole derivative, displayed excellent activity against all tested fungal strains. nih.gov

The N-ethyl-[N-methyl-piperazinyl] derivative synthesized by Gu et al. also exhibited antifungal properties against C. albicans and Aspergillus niger, with MIC values between 1.9 and 7.8 µg/mL. nih.gov

Table 2: Antifungal Activity of Selected Carbazole Derivatives

| Compound/Derivative | Fungal Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| 1,2,4-Triazole-Carbazole Derivative | C. albicans | 2–4 | nih.gov |

| Carbazole Triazolium Compound | All tested strains | 1.0–64 | nih.gov |

Anticancer Activity Investigations

Carbazole-derived compounds are utilized as foundational materials for developing new medications due to their superior pharmacophoric moiety. echemcom.com Numerous studies have focused on synthesizing and evaluating 2,3,4,9-tetrahydro-1H-carbazole derivatives for their potential as anticancer agents. nih.gov

A recent study reported the synthesis of new anticancer compounds based on the 2,3,4,9-tetrahydro-1H-carbazole scaffold. nih.gov Biological assays revealed that two thioamide derivatives exhibited significant anticancer activity against human breast cancer (MCF-7), colon cancer (HCT116), and lung cancer (A549) cell lines. nih.gov

Another series of N-substituted carbazoles were screened for their antitumor activity against human breast cancer cell lines (MCF-7). nih.gov The compounds, specifically 5-[(9H-carbazol-9-yl)-methyl]-N-[(substituted phenyl)(piperazin-1-yl)methyl]-1,3,4-oxadiazol-2-amines, were found to be effective, with LC50 values ranging from 35.6 to 80.0 µg/mL. nih.gov In a separate study, a purine (B94841) derivative of a tetrahydro-benzoxazepine scaffold, (RS)-6-Chloro-9-[1-(9H-9-fluorenylmethoxycarbonyl)-1,2,3,5-tetrahydro-4,1-benzoxazepine-3-yl]-9H-purine, was identified as the most active in its series against MCF-7 cells, with an IC50 value of 0.67 µM. nih.gov

Table 3: In Vitro Cytotoxicity of Selected Carbazole and Related Derivatives

| Compound/Derivative | Cancer Cell Line | Activity (IC50 / LC50) | Reference |

|---|---|---|---|

| Thioamide-Tetrahydrocarbazole Derivatives | MCF-7, HCT116, A549 | Significant Activity | nih.gov |

| 5-[(9H-carbazol-9-yl)-methyl]-N-[(4-chlorophenyl)(piperazin-1-yl)methyl]-1,3,4-oxadiazol-2-amine | MCF-7 | 35.6 µg/mL (LC50) | nih.gov |

| 5-[(9H-carbazol-9-yl)-methyl]-N-[(4-methoxyphenyl)(piperazin-1-yl)methyl]-1,3,4-oxadiazol-2-amine | MCF-7 | 53.6 µg/mL (LC50) | nih.gov |

Research into the mechanisms of action has provided insight into how these carbazole derivatives exert their anticancer effects. Comprehensive in vitro profiling of novel thioamide-substituted 2,3,4,9-tetrahydro-1H-carbazoles indicated that the compounds activate processes that lead to DNA damage and the disruption of mitochondrial function. nih.gov Further investigation through cell cycle analysis, assessment of DNA damage induction, and impact on mitochondria confirmed these findings. nih.gov Additionally, ex ovo studies using the CAM assay demonstrated that these compounds have the potential to inhibit angiogenic processes. nih.gov

Another derivative, N-(3,4-dimethoxyphenethyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine, has been shown to exhibit potent anti-tumor effects against bladder cancer by specifically targeting the YAP1/TAZ signaling pathway. Preliminary cDNA microarray studies on other related heterocyclic compounds active against MCF-7 cells have suggested that their targets are primarily centered on genes within the apoptosis regulatory pathway. nih.gov

Antioxidant Activity Evaluation

Carbazole and its derivatives have been reported to possess antioxidative properties. echemcom.com The natural carbazole alkaloid carazostatin, for instance, exhibits strong inhibitory activity against lipid peroxidation induced by free radicals. echemcom.com

Synthetic carbazole derivatives have also been evaluated for their antioxidant potential. echemcom.com A study on 9-ethyl-9H-carbazole-hydrazone conjugates found that derivatives with a halogen-substituted aromatic moiety had a notable reducing potential. echemcom.com Another study investigating new 6-chloro-9H-carbazol-based compounds found significant scavenger capacity towards ABTS•+ (2,2'-azino-bis-(3-ethylbenzothiazoline-6-sulphonic acid)) free radicals. echemcom.com The neuroprotective ability of some N-substituted carbazoles has also been linked to their antioxidative activity through a glutathione (B108866) (GSH)-independent mechanism. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| (R)-2,3,4,9-tetrahydro-1H-carbazol-3-amine |

| N-(3,4-dimethoxyphenethyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine |

| Thioamide-substituted-2,3,4,9-tetrahydro-1H-carbazoles |

| Imidazole-Carbazole Derivative |

| 1,2,4-Triazole-Carbazole Derivative |

| Carbazole Triazolium Compound |

| N-ethyl-[N-methyl-piperazinyl] derivative of 2,3,4,4a,9,13c-hexahydro-7-isopropyl-1,4a-dimethyl-1H-dibenzo[a,c]carbazole-1-carboxylic acid methyl ester |

| N-ethyl-[2-methyl-5-nitro imidazole] derivative of 2,3,4,4a,9,13c-hexahydro-7-isopropyl-1,4a-dimethyl-1H-dibenzo[a,c]carbazole-1-carboxylic acid methyl ester |

| 5-[(9H-carbazol-9-yl)-methyl]-N-[(substituted phenyl)(piperazin-1-yl)methyl]-1,3,4-oxadiazol-2-amines |

| (RS)-6-Chloro-9-[1-(9H-9-fluorenylmethoxycarbonyl)-1,2,3,5-tetrahydro-4,1-benzoxazepine-3-yl]-9H-purine |

| Carazostatin |

| 9-ethyl-9H-carbazole-hydrazone conjugates |

Antidepressant Properties of Related Derivatives

The structural similarity of tetrahydrocarbazole derivatives to established antidepressant agents has prompted investigations into their potential antidepressant effects. Research has focused on the synthesis and evaluation of various analogs, particularly those designed to modulate neurotransmitter reuptake systems.

A series of 1-alkyl-1,2,3,4-tetrahydrocarbazole-1-ethanamines, which are structurally related to the antidepressant tandamine, have been synthesized and evaluated for their potential antidepressant properties. iajesm.com These compounds were tested for their ability to prevent ptosis (eyelid drooping) induced by reserpine (B192253) and tetrabenazine, a common screening method for potential antidepressants. The primary mechanism identified for their activity was the inhibition of noradrenaline (norepinephrine) reuptake, with minimal effect on serotonin (B10506) reuptake. iajesm.com

One of the most potent compounds identified in these studies was 9-Ethyl-N,N1-trimethyl-1,2,3,4-tetrahydrocarbazole-1-ethanamine (AY-24,614). nih.gov This derivative demonstrated significant potency in preventing reserpine-induced ptosis in mice and tetrabenazine-induced ptosis in rats, with its efficacy being comparable to the established tricyclic antidepressant, desipramine. iajesm.com The promising results for this compound underscore the potential of the tetrahydrocarbazole scaffold in developing new treatments for endogenous depression. iajesm.com

Table 1: Antidepressant Activity of a Tetrahydrocarbazole Derivative

| Compound | Test Model | Species | ED₅₀ (mg/kg, ip) | Reference |

|---|---|---|---|---|

| 9-Ethyl-N,N1-trimethyl-1,2,3,4-tetrahydrocarbazole-1-ethanamine (AY-24,614) | Reserpine-induced ptosis prevention | Mice | 0.12 | nih.gov |

| Tetrabenazine-induced ptosis prevention | Rats | 3.3 | nih.gov |

Anti-inflammatory and Anti-allergic Applications

The (R)-enantiomer of 2,3,4,9-tetrahydro-1H-carbazol-3-amine serves as a crucial precursor for the synthesis of Ramatroban. researchgate.net Ramatroban is a therapeutic agent with a dual mechanism of action, functioning as an antagonist for both the thromboxane (B8750289) A2 (TXA2) receptor and the prostaglandin (B15479496) D2 (PGD2) receptor, also known as CRTH2. patsnap.com This dual antagonism is central to its anti-inflammatory and anti-allergic effects.

Thromboxane A2 is a potent mediator that promotes platelet aggregation and vasoconstriction. patsnap.com By blocking the TXA2 receptor (TP), Ramatroban can inhibit these processes. Prostaglandin D2, acting through its DP2 (CRTH2) receptor, is a key player in allergic inflammation, promoting the migration and activation of eosinophils, basophils, and Th2 lymphocytes. patsnap.com Ramatroban's antagonism of the DP2 receptor directly interferes with this inflammatory cascade. patsnap.com

This dual action makes Ramatroban effective in addressing conditions like allergic rhinitis and asthma. researchgate.netpatsnap.com In preclinical models of allergic reactions, Ramatroban has been shown to inhibit antigen-induced respiratory resistance. nih.gov Clinical studies in patients with perennial allergic rhinitis have confirmed that Ramatroban can significantly improve nasal symptoms, including obstruction, and suppress the secretion of chemical mediators involved in the allergic response. researchgate.net Its efficacy is attributed to reducing the infiltration of inflammatory cells such as eosinophils into the nasal mucosa. researchgate.netnih.gov

Neuroprotective Potential Studies (e.g., using glutamate (B1630785) toxicity models)

Carbazole and its derivatives are recognized as promising agents for neuroprotection due to their ability to mitigate secondary damage cascades following brain injury. nih.gov Their neuroprotective effects are often attributed to antioxidative, anti-apoptotic, and anti-inflammatory mechanisms. nih.gov A common experimental model to evaluate neuroprotective potential involves inducing cell death with glutamate. Excessive levels of the neurotransmitter glutamate can trigger excitotoxicity, a process leading to neuronal damage and death through oxidative stress and mitochondrial dysfunction, which is implicated in both acute brain injuries and chronic neurodegenerative diseases. nih.govnih.govmdpi.com

While specific studies on this compound derivatives in glutamate toxicity models are not widely published, the broader class of carbazole compounds has shown significant neuroprotective activity in various preclinical models. nih.gov For instance, studies on other compounds demonstrate the principles of this neuroprotective screening. Tetrahydrocurcumin, a metabolite of curcumin, has been shown to protect hippocampal HT22 cells from glutamate-induced oxidative stress and cell death by inhibiting the accumulation of reactive oxygen species (ROS) and blocking the phosphorylation of mitogen-activated protein kinases (MAPKs). nih.govnih.gov Similarly, steroidal alkaloids have demonstrated protection against glutamate-induced toxicity by preserving mitochondrial membrane potential and reducing oxidative stress in neuroblastoma cells. nih.gov

Given that carbazole derivatives can reduce oxidative stress and inhibit apoptosis, it is hypothesized that they would show efficacy in glutamate toxicity models. nih.gov Further research is needed to specifically evaluate derivatives of this compound in these models to confirm their potential for treating neurodegenerative conditions.

In Vitro Metabolic Stability and Cytochrome P450 (CYP450) Inhibitory Potential Assessment

The preclinical evaluation of any new chemical entity must include an assessment of its metabolic stability and its potential to interact with drug-metabolizing enzymes, primarily the Cytochrome P450 (CYP450) superfamily. nih.govmdpi.com These enzymes are crucial for the biotransformation and clearance of most drugs. nih.gov

The metabolic stability of a compound determines its half-life in the body, which is a critical factor for its pharmacokinetic profile. nih.gov Compounds that are metabolized too quickly may not achieve therapeutic concentrations, while those that are highly resistant to metabolism could accumulate and cause toxicity. nih.gov The metabolism of carbazole-containing compounds is known to be mediated by the CYP450 enzyme family. nih.gov

Furthermore, inhibition of CYP450 enzymes is a major cause of drug-drug interactions (DDIs). mdpi.com If a drug inhibits a specific CYP enzyme, it can impair the metabolism of other drugs that are substrates for that same enzyme, leading to potentially toxic elevated plasma concentrations. Nitrogen-containing heterocyclic compounds, which includes the pyrrole (B145914) ring within the carbazole structure, are known to sometimes inhibit CYP enzymes. sigmaaldrich.com For example, in vitro assays have shown that prothioconazole, a triazole-containing compound, significantly inhibits CYP2C9, CYP2C19, and CYP3A. nih.gov Abiraterone, a steroidal drug, is an inhibitor of CYP2D6. nih.gov

Therefore, for derivatives of this compound, it is essential to conduct in vitro assays using human liver microsomes or recombinant CYP enzymes to determine their metabolic fate and their inhibitory potential (typically measured as IC₅₀ or Kᵢ values) against major CYP isoforms such as CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2. nih.govnih.gov This assessment is critical for predicting the likelihood of DDIs and ensuring the safety profile of these derivatives as they advance in drug development. mdpi.com

Table 2: Major Human Cytochrome P450 Isoforms for Inhibition Screening

| CYP450 Isoform | Significance in Drug Metabolism | Reference |

|---|---|---|

| CYP3A4 | Metabolizes approximately 50% of clinical drugs; most abundant hepatic CYP. | sigmaaldrich.comnih.gov |

| CYP2D6 | Metabolizes ~25% of commonly used drugs, including many antidepressants and antipsychotics. | nih.gov |

| CYP2C9 | Metabolizes many non-steroidal anti-inflammatory drugs (NSAIDs) and other important drugs. | nih.gov |

| CYP2C19 | Metabolizes proton pump inhibitors and antiplatelet agents. | nih.gov |

| CYP1A2 | Involved in the metabolism of caffeine (B1668208) and various clinical drugs. | sigmaaldrich.com |

Compound Reference Table

Advanced Spectroscopic and Crystallographic Characterization in Research Contexts

Elucidation of Molecular Structure and Conformation (e.g., X-ray Crystallography, Nuclear Magnetic Resonance Spectroscopy)

The definitive three-dimensional arrangement of atoms and the preferred conformation of (R)-2,3,4,9-tetrahydro-1H-carbazol-3-amine are elucidated using powerful analytical methods.

X-ray Crystallography: Single-crystal X-ray diffraction is the gold standard for determining molecular structure. While specific crystal structure data for the (R)-enantiomer is not widely published, analysis of the parent compound, 2,3,4,9-tetrahydro-1H-carbazole, provides significant insight. nih.gov In the crystal structure of this parent molecule, the cyclohexene (B86901) ring is disordered and adopts a half-chair conformation. nih.gov The tricyclic system, composed of a benzene (B151609) ring fused to a partially saturated pyrrole (B145914) ring, is nearly planar. nih.gov For carbazole (B46965) derivatives, crystallographic data refinement is often performed using software programs like SHELXL.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is crucial for confirming the molecular skeleton and providing information about the chemical environment of each atom.

¹H-NMR: Proton NMR spectra of tetrahydrocarbazole derivatives show characteristic signals for the aromatic protons on the carbazole ring system and distinct multiplets for the protons on the saturated cyclohexene ring. rsc.org

¹³C-NMR: Carbon-13 NMR provides information on the carbon framework of the molecule. rsc.orgnih.gov The spectrum for the racemic mixture, 2,3,4,9-tetrahydro-1H-carbazol-3-amine, is available and shows distinct peaks for the twelve carbon atoms in the structure. nih.gov

Below is a table summarizing typical spectroscopic data for the related racemic compound.

| Technique | Data Type | Source |

|---|---|---|

| ¹³C NMR | Spectral Data | Available from SpectraBase |

| GC-MS | Mass Spectrometry Data | Available from SpectraBase |

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding, C-H...π interactions)

The way molecules of this compound arrange themselves in the solid state is governed by a network of non-covalent intermolecular interactions. These interactions are key to understanding the compound's physical properties.

Hydrogen Bonding: The primary amine group (-NH₂) at position 3 is a key functional group that acts as a hydrogen bond donor. The nitrogen atom of the pyrrole ring (-NH-) also participates in hydrogen bonding. nih.gov These interactions are critical for stabilizing the crystal lattice.

π-π Stacking: The planar carbazole moiety allows for π-π stacking interactions between adjacent molecules, contributing to crystal stability.

C-H...π Interactions: In the crystal structure of the parent compound 2,3,4,9-tetrahydro-1H-carbazole, the crystal structure is stabilized by both N—H···π and C–H···π interactions. nih.gov In these interactions, a C-H bond from the cyclohexene ring points towards the center of the aromatic π-system of a neighboring molecule.

The following table details the intermolecular interactions observed in the parent compound, 2,3,4,9-tetrahydro-1H-carbazole, which are expected to be present in the aminates derivative.

| Interaction Type | Donor-H···Acceptor | Details | Reference |

|---|---|---|---|

| N—H···π | N—H···Cg | Stabilizes the crystal structure. | nih.gov |

| C–H···π | C—H···Cg | Stabilizes the crystal structure. | nih.gov |

Confirmation of Enantiomeric Purity and Absolute Configuration

Since this compound is a chiral molecule, verifying the absolute configuration of the stereocenter at the C3 position and determining the enantiomeric purity are critical.

Enantioselective Synthesis: One approach to ensure high enantiomeric purity is through biocatalytic methods. Specific transaminase enzymes can be used to synthesize the (R)-isomer with high enantiomeric excess (ee).

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a standard method for separating enantiomers and quantifying enantiomeric purity. Racemic mixtures can be resolved using preparative chiral HPLC to isolate the individual enantiomers. researchgate.net

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light. The sign of the Cotton effect in the CD spectrum of a chiral molecule or its derivative can be related to its absolute configuration. nih.gov Vibrational circular dichroism (VCD) is another powerful tool used to identify the absolute configuration of enantiomers. researchgate.net

X-ray Crystallography of Derivatives: The absolute configuration can be unequivocally confirmed by performing X-ray diffraction on a crystal of a derivative of the chiral amine. researchgate.net This is often done by reacting the amine with a chiral auxiliary of known configuration and then determining the structure of the resulting diastereomer. researchgate.net

Computational Chemistry and Molecular Modeling Studies

Ligand-Target Docking Simulations for Binding Affinity Prediction

Ligand-target docking is a computational technique that predicts the preferred orientation of a molecule when bound to a specific protein target. This method is crucial for understanding the binding mode and for estimating the binding affinity, which is often correlated with the compound's potency.

While specific docking studies on (R)-2,3,4,9-tetrahydro-1H-carbazol-3-amine are not extensively documented in publicly available literature, research on analogous tetrahydrocarbazole derivatives, particularly as antagonists for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), provides valuable insights. google.com The CRTH2 receptor is a G-protein coupled receptor involved in allergic inflammation, making it a significant target for asthma and allergic diseases.

Docking simulations of tetrahydrocarbazole-based CRTH2 antagonists typically reveal key interactions within the receptor's binding pocket. These interactions often involve hydrogen bonds with specific amino acid residues, hydrophobic interactions with non-polar residues, and π-π stacking with aromatic residues. For instance, the amine group of the tetrahydrocarbazole core could act as a hydrogen bond donor, while the carbazole (B46965) ring system can engage in hydrophobic and aromatic interactions.

Table 1: Hypothetical Docking Simulation Results of this compound with a Target Protein

| Parameter | Value |

| Target Protein | Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2) |

| Docking Score (kcal/mol) | -8.5 |

| Interacting Residues | ASN85, ARG121, TYR254 |

| Hydrogen Bonds | 2 |

| Hydrophobic Interactions | 5 |

This table presents hypothetical data for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By identifying the physicochemical properties that are critical for activity, QSAR models can predict the potency of novel, unsynthesized compounds. nih.govresearchgate.net

For a series of this compound derivatives, a QSAR study would involve calculating a variety of molecular descriptors, such as electronic, steric, and hydrophobic parameters. These descriptors are then correlated with the experimentally determined biological activity (e.g., IC50 values for CRTH2 antagonism) using statistical methods like multiple linear regression or machine learning algorithms. nih.gov A robust QSAR model can guide the modification of the lead compound to enhance its activity. For example, a model might indicate that increasing the hydrophobicity of a particular substituent or modifying its electronic properties could lead to a more potent derivative.

Table 3: Example of Descriptors Used in QSAR Models for Drug-Like Molecules

| Descriptor | Symbol | Significance |

| Partition coefficient (octanol-water) | logP | Measures the hydrophobicity of the molecule. |

| Molar Refractivity | MR | Relates to the volume of the molecule and its polarizability. |

| Dipole Moment | µ | Indicates the polarity of the molecule. |

| Highest Occupied Molecular Orbital Energy | HOMO | Relates to the electron-donating ability of the molecule. |

| Lowest Unoccupied Molecular Orbital Energy | LUMO | Relates to the electron-accepting ability of the molecule. |

This table lists common molecular descriptors used in QSAR studies.

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties for Drug Likeness

In addition to potency and selectivity, a successful drug candidate must possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. In silico ADME prediction models are used early in the drug discovery process to assess the "drug-likeness" of compounds and to identify potential liabilities, such as poor oral bioavailability or rapid metabolism. nih.govekb.egpensoft.net

For this compound, computational models can predict various ADME parameters. These predictions are often based on established rules, such as Lipinski's Rule of Five, and more complex QSAR-based models. pensoft.net Parameters such as oral absorption, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes can be estimated. These predictions help in prioritizing compounds for further development and in guiding chemical modifications to improve their pharmacokinetic profiles.

Table 4: Predicted ADME Properties for a Hypothetical Drug Candidate Based on the this compound Scaffold

| Property | Predicted Value | Acceptable Range for Oral Drugs |

| Molecular Weight ( g/mol ) | 186.25 | < 500 |

| LogP | 2.8 | < 5 |